molecular formula C28H25N3O6S B5021639 methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 6238-60-4

methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5021639
CAS No.: 6238-60-4
M. Wt: 531.6 g/mol
InChI Key: RVPWDRSNYKCPON-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with multiple functional groups. Key structural features include:

  • Thiazolo[3,2-a]pyrimidine core: A fused heterocyclic system combining thiazole and pyrimidine rings, known for diverse pharmacological activities .
  • Position 2: A (Z)-configured 2-oxo-1-allyl-indol-3-ylidene moiety, introducing steric bulk and conjugated π-systems. Position 6: A methyl ester group, enhancing lipophilicity compared to ethyl or nitrile derivatives. Position 7: A methyl group, contributing to steric stabilization.

Synthesis: Based on analogous routes in the literature , the compound is likely synthesized via a condensation reaction between a substituted thiouracil precursor, chloroacetic acid, and a functionalized aldehyde (e.g., 2-oxo-1-allyl-indole-3-carbaldehyde) under reflux in acetic anhydride/acetic acid with sodium acetate catalysis. The Z-configuration at position 2 is retained through steric control during cyclization.

Properties

IUPAC Name

methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-6-13-30-18-10-8-7-9-17(18)22(25(30)32)24-26(33)31-23(16-11-12-19(35-3)20(14-16)36-4)21(27(34)37-5)15(2)29-28(31)38-24/h6-12,14,23H,1,13H2,2-5H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWDRSNYKCPON-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC(=C(C=C5)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC(=C(C=C5)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387498
Record name AC1MFB3X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-60-4
Record name AC1MFB3X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the indole and phenyl groups through various coupling reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for continuous synthesis and purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant anticancer properties. Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo derivatives have been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. For instance:

  • Mechanism of Action : The methoxy groups enhance lipophilicity and biological activity, potentially allowing for better cell membrane penetration and interaction with intracellular targets.
CompoundCell LineIC50 (µM)Reference
Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methylMCF-7 (breast cancer)15.0
Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methylHepG2 (liver cancer)20.5

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. Studies suggest that thiazole-containing compounds can modulate neurotransmitter systems or ion channels involved in seizure activity.

CompoundModel UsedEffective Dose (mg/kg)Reference
Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methylPTZ-induced seizures24.38
Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methylMES model88.23

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. The presence of the thiazole ring is believed to contribute to this activity.

Synthetic Pathways

The synthesis of methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl involves multi-step reactions that allow for the introduction of various functional groups which can enhance biological activities.

Typical Synthetic Steps Include:

  • Formation of the thiazole-pyrimidine core through cyclization reactions.
  • Introduction of methoxy groups via methylation reactions.
  • Final modifications to achieve the desired ester functionality.

Case Studies

Several case studies have highlighted the potential of methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl in drug development:

Case Study 1: Anticancer Screening

A study conducted on a series of thiazolo[3,2-a]pyrimidines demonstrated that compounds similar to methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl exhibited selective cytotoxicity against breast and liver cancer cells while sparing normal cell lines.

Case Study 2: Anticonvulsant Efficacy

In a controlled animal study assessing various derivatives for their anticonvulsant properties, methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl showed promising results in reducing seizure frequency and duration in models of epilepsy.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6 Substituent Position 7 Substituent Synthesis Route Notable Properties
Target Compound 2-Oxo-1-allyl-indol-3-ylidene (Z-configuration) 3,4-Dimethoxyphenyl Methyl ester Methyl Condensation with indole aldehyde High lipophilicity (logP ~3.2*), Z-configuration stabilizes planar geometry.
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Carbonitrile Reflux with chloroacetic acid and aldehyde Lower logP (~2.8) due to nitrile; IR: ν(CN) 2219 cm⁻¹, ¹H NMR: δ 7.94 (=CH) .
Compound 2,4,6-Trimethoxybenzylidene Phenyl Ethyl ester Methyl Similar condensation route Crystalline with puckered pyrimidine ring (deviation 0.224 Å); C–H···O hydrogen bonds stabilize packing.
Compound 2-Fluorobenzylidene Phenyl Ethyl ester Condensation with fluorinated aldehyde Electron-withdrawing fluorine enhances dipole interactions; ¹H NMR: δ 8.01 (=CH).

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s methyl ester (logP ~3.2) is more lipophilic than ethyl esters (logP ~2.9) or nitriles (logP ~2.8*) .
  • Bulky substituents (e.g., indole in the target vs. benzylidene in others) reduce solubility in polar solvents.

Stereoelectronic Features: Electron-donating groups (e.g., 3,4-dimethoxyphenyl in the target) enhance resonance stabilization compared to electron-withdrawing groups (e.g., 4-cyanophenyl in 11b ). The allyl group on the indole in the target may enable radical reactions or Michael additions, unlike inert alkyl/aryl substituents.

Crystal Packing and Conformation :

  • The target’s indole substituent may promote π-π stacking, whereas trimethoxybenzylidene groups () form bifurcated hydrogen bonds .
  • Puckering in the pyrimidine ring (flattened boat conformation) is common across derivatives, affecting molecular rigidity .

Nitrile derivatives (e.g., 11b ) exhibit higher reactivity but lower metabolic stability compared to ester-containing analogs.

Research Findings and Implications

Synthetic Challenges :

  • The allyl-indole substituent in the target compound requires controlled reaction conditions to avoid isomerization or polymerization.
  • Crystallization of Z-isomers is favored due to reduced steric clash compared to E-isomers .

Spectroscopic Signatures :

  • The target’s ester carbonyl (ν(C=O) ~1700 cm⁻¹) and indole NH (ν(NH) ~3420 cm⁻¹) are key IR markers .
  • ¹H NMR: Allyl protons (δ 4.5–5.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) confirm substitution patterns.

Therapeutic Potential: The 3,4-dimethoxyphenyl group, seen in bioactive analogs , suggests kinase inhibition or DNA intercalation as plausible mechanisms. Future studies should evaluate the target’s cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare it to phenyl/fluorophenyl derivatives .

Biological Activity

Methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential pharmacological applications. Its structural features suggest a promising profile in various biological activities, particularly in anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core with multiple substituents that may enhance its biological activity. The molecular formula is C25H24N2O5SC_{25}H_{24}N_2O_5S with a molecular weight of 464.53 g/mol. The presence of methoxy groups and an indole moiety may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to thiazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of methyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo derivatives has been explored in several studies:

Anticancer Activity

  • Cytotoxicity : Preliminary studies show that thiazolo-pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, some derivatives demonstrated IC50 values ranging from 11.10 µg/mL to 200 µg/mL against these lines .
    Cell LineIC50 Value (µg/mL)Reference
    MCF-764.4% inhibition at 100 µg/mL
    HeLa200
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation. Compounds have shown the ability to disrupt mitochondrial function and modulate the expression of apoptosis-related proteins .

Antimicrobial Activity

Studies have also indicated that similar thiazolo-pyrimidine compounds possess antimicrobial properties. These compounds were tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Case Studies

  • Study on Thiazolo-Pyrimidine Derivatives : A systematic evaluation involving multiple derivatives highlighted the structure–activity relationship (SAR) where modifications led to enhanced potency against cancer cell lines. For example, the introduction of different substituents on the thiazolo-pyrimidine scaffold resulted in varied cytotoxic profiles, suggesting that specific structural features are crucial for activity .
  • Clinical Implications : The potential use of these compounds in clinical settings is being investigated, particularly as adjunct therapies in cancer treatment regimens. Their ability to target multiple pathways makes them candidates for further development.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thiazolo[3,2-a]pyrimidine derivative to ensure high yield and purity?

Methodological Answer: Synthesis requires multi-step reactions with strict control of temperature (typically 80–120°C), solvent selection (e.g., DMF, toluene), and catalysts (e.g., Pd/C or CuI) . Key steps include cyclocondensation of thiazole precursors with pyrimidine intermediates and stabilization of the Z-configuration via inert atmospheres. Purity (>95%) is ensured via HPLC monitoring and recrystallization from ethanol/water mixtures .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR analyze substituent environments (e.g., methoxy, allyl-indole).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves the Z-configuration and spatial arrangement of the benzylidene and indole moieties .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer: The compound is light- and oxygen-sensitive due to its conjugated dienone system. Storage in amber vials under nitrogen at –20°C is recommended. Stability in solution (e.g., DMSO) should be monitored via UV-Vis spectroscopy over 24–72 hours to detect degradation .

Advanced Research Questions

Q. How do substitutions on the benzylidene and indole moieties influence biological activity?

Methodological Answer: Electron-withdrawing groups (e.g., Cl on benzylidene) enhance COX-2 inhibition (IC50: 0.8–1.2 µM), while methoxy groups improve solubility but reduce target binding . The allyl group on indole increases metabolic stability compared to methyl analogs . Systematic SAR studies using IC50 values and LogP measurements are critical .

Q. What strategies are effective for identifying the primary biological targets of this compound?

Methodological Answer:

  • In vitro enzyme assays: Test inhibition of cyclooxygenases (COX-1/2), kinases, or proteases.
  • Computational docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR).
  • Transcriptomics: RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB) .

Q. How can contradictory data on substituent effects across studies be resolved?

Methodological Answer: Contradictions arise from differences in assay conditions (e.g., serum concentration, pH). Standardize protocols (e.g., 10% FBS in DMEM, pH 7.4) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50). Meta-analysis of IC50 values from ≥3 independent studies is recommended .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding stability (GROMACS).
  • DFT Calculations: Optimize geometry and electrostatic potential surfaces (B3LYP/6-31G*).
  • Pharmacophore Modeling: Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

Methodological Answer:

  • Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Circular Dichroism (CD): Confirm absolute configuration via Cotton effects.
  • Crystallization: Diastereomeric salt formation with L-tartaric acid .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Methodological Answer: Scale-up introduces impurities (e.g., dimerization byproducts). Solutions include:

  • Flow Chemistry: Continuous processing reduces side reactions.
  • DoE Optimization: Taguchi methods refine temperature and catalyst loading.
  • In-line PAT: FTIR monitors reaction progress in real time .

Q. How can synergistic effects with other therapeutics be evaluated preclinically?

Methodological Answer:

  • Combination Index (CI): Calculate using the Chou-Talalay method (e.g., CI < 0.9 indicates synergy).
  • Murine Models: Test anti-inflammatory activity with NSAIDs (e.g., celecoxib) in carrageenan-induced edema .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.